2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and reduction steps .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring but differ in the fused ring system, leading to different biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring but differ in the fused ring system, affecting their chemical properties and applications.
Uniqueness
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H11N3/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12/h1-5,7,13H,6,8H2 |
InChI Key |
SWWCXJBPXRJTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3 |
Origin of Product |
United States |
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